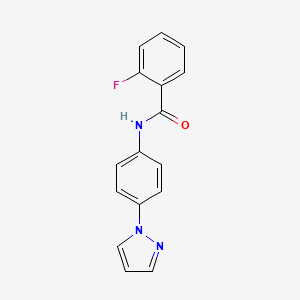
4-bromo-N-(1-methylpyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(1-methylpyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as GSK-J4 and has been studied for its ability to inhibit the activity of the histone demethylase JMJD3.
作用机制
The mechanism of action of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the inhibition of JMJD3 activity. JMJD3 is a histone demethylase enzyme that removes methyl groups from lysine 27 on histone H3 (H3K27). This demethylation results in the activation of gene expression. 4-bromo-N-(1-methylpyrazol-4-yl)benzamide binds to the catalytic domain of JMJD3 and inhibits its activity, resulting in the maintenance of H3K27 methylation and the suppression of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide have been investigated in various studies. It has been shown to inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating a potential role in cancer therapy. In addition, 4-bromo-N-(1-methylpyrazol-4-yl)benzamide has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, suggesting a potential role in regenerative medicine.
实验室实验的优点和局限性
One advantage of using 4-bromo-N-(1-methylpyrazol-4-yl)benzamide in lab experiments is its specificity for JMJD3. This compound has been shown to selectively inhibit JMJD3 activity without affecting other histone demethylase enzymes. However, one limitation of using this compound is its potential off-target effects. It has been shown to inhibit the activity of other enzymes, such as lysine-specific demethylase 1 (LSD1), at higher concentrations. Therefore, careful dose optimization is required to minimize off-target effects.
未来方向
There are several future directions for the use of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide in research. One direction is the investigation of its potential role in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is the exploration of its potential role in cancer therapy, either as a single agent or in combination with other therapies. In addition, further studies are needed to investigate its potential role in regenerative medicine, particularly in the differentiation of stem cells into specific cell types. Furthermore, the development of more selective and potent inhibitors of JMJD3 could lead to the identification of new therapeutic targets for various diseases.
合成方法
The synthesis of 4-bromo-N-(1-methylpyrazol-4-yl)benzamide involves the reaction between 4-bromoaniline and 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of N,N-dimethylformamide (DMF). The final product is obtained by purification through column chromatography.
科学研究应用
4-bromo-N-(1-methylpyrazol-4-yl)benzamide has been studied for its potential applications in epigenetic research. It has been shown to inhibit the activity of JMJD3, a histone demethylase enzyme that plays a role in the regulation of gene expression. This compound has been used to investigate the role of JMJD3 in various biological processes, including inflammation, cancer, and stem cell differentiation.
属性
IUPAC Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-10(6-13-15)14-11(16)8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAPAHGDCOIYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-methylpyrazol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)
![5-Fluoro-8-[(1-methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7538813.png)


![1-(3-Hydroxypropylsulfanyl)-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7538852.png)
![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)